molecular formula C12H21NO2 B1489022 3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one CAS No. 1343247-48-2

3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1489022
CAS No.: 1343247-48-2
M. Wt: 211.3 g/mol
InChI Key: SOEMAYUMORBKNQ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.3 g/mol. This compound is characterized by its cyclopentyl group attached to a propanone structure, which is further substituted with a 3-hydroxypyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one typically involves the following steps:

  • Starting Materials: Cyclopentylamine and 3-hydroxypyrrolidine are used as starting materials.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperature, pressure, and pH levels, to ensure the formation of the desired product.

  • Catalysts: Catalysts such as acid or base may be used to facilitate the reaction and improve yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the hydroxyl or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is similar to other compounds with cyclopentyl and pyrrolidine groups, such as:

  • Cyclopentylamine

  • 3-hydroxypyrrolidine

  • Propanone derivatives

its unique combination of functional groups and structural features distinguishes it from these compounds, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11-7-8-13(9-11)12(15)6-5-10-3-1-2-4-10/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMAYUMORBKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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